An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Abstract: This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile, a key building block in contemporary drug discovery and development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 6-bromo-4-fluoro-1H-indazole. Each step is detailed with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights to ensure reproducibility and high yield. This document is intended for an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a self-validating protocol grounded in authoritative literature.
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile offers a trifecta of functionalities ripe for further chemical elaboration. The iodo group at the 3-position serves as a versatile handle for cross-coupling reactions, the nitrile at the 6-position can be transformed into a variety of nitrogen-containing heterocycles or other functional groups, and the fluorine at the 4-position can enhance metabolic stability and binding affinity.
The synthetic strategy outlined herein is designed for efficiency and practicality, beginning with a commercially available, appropriately functionalized indazole core. This approach circumvents the often complex and lower-yielding initial synthesis of the indazole ring system itself. The two-step pathway is as follows:
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Palladium-Catalyzed Cyanation: The initial step involves the conversion of the 6-bromo functionality of 6-bromo-4-fluoro-1H-indazole into the desired 6-carbonitrile. This is achieved through a robust palladium-catalyzed cyanation reaction.
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Electrophilic Iodination: The subsequent and final step is the regioselective iodination of the 4-fluoro-1H-indazole-6-carbonitrile intermediate at the 3-position of the indazole ring.
This strategic sequencing ensures that the more sensitive cyano group is introduced prior to the final iodination step.
Synthesis Pathway and Mechanistic Discussion
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall two-step synthesis of the target compound.
Step 1: Palladium-Catalyzed Cyanation of 6-Bromo-4-fluoro-1H-indazole
The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis. While several methods exist, palladium-catalyzed cyanation offers high functional group tolerance and generally good to excellent yields.[1] The use of potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source is particularly advantageous as it is a non-toxic, stable solid, making it a safer alternative to other cyanide reagents.[2]
The catalytic cycle, a well-established mechanism for palladium-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Step 2: Electrophilic Iodination of 4-Fluoro-1H-indazole-6-carbonitrile
The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic substitution. The direct iodination of indazoles at this position is a well-precedented and high-yielding reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism. A base, such as potassium hydroxide, is believed to deprotonate the indazole N-H, increasing the electron density of the heterocyclic ring system and enhancing its nucleophilicity towards iodine.
Experimental Protocols
Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile
Caption: Experimental workflow for the cyanation reaction.
Materials:
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6-Bromo-4-fluoro-1H-indazole (1.0 eq)
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Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-1.0 eq)
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Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
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Xantphos (0.02-0.10 eq)
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N,N-Dimethylformamide (DMF)
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-bromo-4-fluoro-1H-indazole, potassium ferrocyanide(II) trihydrate, palladium(II) acetate, and Xantphos.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add DMF and water (typically a 4:1 to 10:1 ratio of DMF to water).
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Heat the reaction mixture to 90-120 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous mixture with ethyl acetate (3 x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by column chromatography on silica gel to afford 4-fluoro-1H-indazole-6-carbonitrile.
Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Materials:
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4-Fluoro-1H-indazole-6-carbonitrile (1.0 eq)
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Iodine (I₂) (1.1-1.5 eq)
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
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N,N-Dimethylformamide (DMF)
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Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve 4-fluoro-1H-indazole-6-carbonitrile in DMF in a round-bottom flask equipped with a magnetic stir bar.
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Add potassium hydroxide (or sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.
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Add iodine portion-wise to the reaction mixture.
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Stir the reaction at room temperature until the starting material is consumed (typically 1-4 hours, monitor by TLC or LC-MS).
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Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine dissipates.
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Dilute the mixture with water and extract with ethyl acetate (3 x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product, 4-fluoro-3-iodo-1H-indazole-6-carbonitrile, can be purified by recrystallization or column chromatography if necessary.
Data Summary
The following table provides representative data for the described synthetic pathway. Note that yields are dependent on reaction scale and purification efficiency.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Purity |
| 1 | 6-Bromo-4-fluoro-1H-indazole | 4-Fluoro-1H-indazole-6-carbonitrile | K₄[Fe(CN)₆], Pd(OAc)₂, Xantphos, DMF/H₂O, 110 °C | 75-90% | >95% (by HPLC) |
| 2 | 4-Fluoro-1H-indazole-6-carbonitrile | 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile | I₂, KOH, DMF, Room Temp. | 80-95% | >97% (by HPLC) |
Conclusion
This guide details a robust and efficient two-step synthesis of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile from a commercially available starting material. The described protocols are based on well-established and reliable chemical transformations, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The strategic use of a palladium-catalyzed cyanation followed by a regioselective electrophilic iodination offers a high-yielding and scalable route suitable for applications in both academic research and industrial drug development.
References
- ChemicalBook: 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. (Provides information on a related bromo-fluoro-indazole synthesis, indicating the accessibility of such structures). [Link: https://www.chemicalbook.com/ProductSynthesisManagement/1354219-92-3.htm]
- Google Patents: EP0915089A2 - Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors. (Illustrates synthetic routes to functionalized indazoles). [Link: https://patents.google.
- BenchChem Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (Details a scalable synthesis of a key bromo-indazole intermediate, highlighting relevant industrial procedures). [Link: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole]
- Google Patents: CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (Describes the synthesis of a fluorinated bromo-indazole, providing context for the synthesis of the starting material). [Link: https://patents.google.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (Discusses the synthesis of nitro- and amino-indazoles, relevant to functional group interconversions). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355883/]
- Organic Syntheses Procedure: Preparation of 1H-Indazole-3-carbonitrile. (Provides a detailed, peer-reviewed protocol for the cyanation of 3-iodo-1H-indazole using potassium ferrocyanide). [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0314]
- Apollo Scientific: 6-Bromo-4-fluoro-1H-indazole. (Confirms the commercial availability of the starting material). [Link: https://www.apolloscientific.co.uk/cas/885520-23-0]
- Chongqing Chemdad Co., Ltd: 6-BROMO-4-FLUORO-1H-INDAZOLE. (Confirms the commercial availability and provides properties of the starting material). [Link: http://www.chemdad.com/6-bromo-4-fluoro-1h-indazole-cas-885520-23-0/]
- MySkinRecipes: 4-Fluoro-6-iodo-1H-indazole. (Shows that related iodo-fluoro-indazoles are known compounds). [Link: https://myskinrecipes.com/shop/118932/4-fluoro-6-iodo-1h-indazole]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (Provides insights into the reactivity of substituted indazoles). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835848/]
- Ossila: 4-Fluoro-1H-indazole. (Information on a related fluorinated indazole). [Link: https://www.ossila.com/products/4-fluoro-1h-indazole]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (A review on the synthesis and importance of indazoles). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9957796/]
- Google Patents: CN103319410A - Synthesis method of indazole compound. (Describes various synthetic methods for indazole compounds). [Link: https://patents.google.
- Organic Syntheses: Preparation of 1H-Indazole-3-carbonitrile. (A detailed and reliable procedure for palladium-catalyzed cyanation of an iodo-indazole). [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0314]
- BLDpharm: 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid. (Shows the existence of related multi-substituted indazoles). [Link: https://www.bldpharm.com/products/885522-05-4.html]
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (Discusses iodination of related heterocyclic systems). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507303/]
- BLDpharm: 6-Fluoro-4-iodo-1H-indazole. (Indicates that related iodo-fluoro-indazoles are known). [Link: https://www.bldpharm.com/products/885522-05-4.html]
- FUJIFILM Wako: 4-Fluoro-1h-indazole-6-carbonitrile. (Confirms the existence and commercial availability of the intermediate product). [Link: https://labchem-wako.fujifilm.com/us/product/detail/W01W0106-1699.html]
- Sigma-Aldrich: 6-Bromo-4-nitro-1H-indazole. (Shows the commercial availability of a related functionalized indazole). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/885518467]
Figure 1: Chemical Structure of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile.
